2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide
Description
2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide (CAS: 51842-78-5) is a quinoline-based carbohydrazide derivative with the molecular formula C₁₈H₁₇N₃O₂ and a molar mass of 307.35 g/mol . Its structure features a quinoline core substituted with a methyl group at position 6, a 4-ethoxyphenyl group at position 2, and a carbohydrazide functional group at position 4 (Figure 1).
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-6-methylquinoline-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-24-14-7-5-13(6-8-14)18-11-16(19(23)22-20)15-10-12(2)4-9-17(15)21-18/h4-11H,3,20H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRLKFBNZAEEFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide typically involves the condensation of 2-(4-ethoxyphenyl)-6-methylquinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring or the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic medium, elevated temperatures).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Overview : Quinoline derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results in inhibiting various pathogens.
- Antibacterial Effects : Studies have indicated that certain quinoline derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
- Antifungal Properties : Research has also highlighted the antifungal potential of quinoline derivatives, making them candidates for treating fungal infections.
Antiparasitic Activity
Recent studies have focused on the antiparasitic effects of compounds similar to 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide. For instance, a structure–activity relationship (SAR) analysis revealed that diacyl-hydrazide scaffolds can be effective against parasites such as Leishmania and Trypanosoma species . The hydrazide functional group is critical for enhancing the bioactivity of these compounds against parasitic infections.
Anti-inflammatory Properties
Quinoline derivatives have been shown to possess anti-inflammatory activities. In particular, compounds with structural similarities to this compound have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. For example, certain derivatives displayed IC50 values in the nanomolar range, indicating potent inhibition .
Anticancer Potential
The anticancer properties of quinoline derivatives are well-documented. The compound has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Studies suggest that quinoline derivatives can induce cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.
- Apoptotic Pathways : Research indicates that these compounds can activate apoptotic pathways, leading to increased cancer cell death .
Antiviral Activity
Emerging studies have pointed towards the antiviral potential of quinoline derivatives against viruses such as HIV and others. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .
Diabetes Management
Recent findings suggest that certain quinoline derivatives can act as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. This property positions them as potential therapeutic agents for managing type 2 diabetes mellitus by delaying carbohydrate absorption and controlling blood sugar levels .
Molecular Modeling and Structure-Activity Relationship Studies
Molecular modeling studies have been crucial in understanding the interactions between this compound and its biological targets. These studies help elucidate the binding affinities and mechanisms of action at a molecular level, guiding further drug development efforts.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the inhibition of biological processes essential for the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Quinoline carbohydrazides exhibit diverse biological and physicochemical properties depending on substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Quinoline Carbohydrazides
Biological Activity
2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a quinoline ring system substituted with an ethoxy group at the para position of the phenyl ring and a carbohydrazide moiety at the 4-position. This unique structure is believed to influence its biological activity significantly.
Structural Characteristics
| Feature | Description |
|---|---|
| Quinoline Ring | Core structure associated with various bioactivities |
| Ethoxy Group | Enhances solubility and potential interaction with biological targets |
| Carbohydrazide Moiety | May contribute to its pharmacological properties |
Antimicrobial Activity
Quinoline derivatives, including this compound, have been shown to exhibit significant antimicrobial properties. Studies indicate that compounds in this class can inhibit the growth of various bacterial strains.
- Mechanism of Action : The compound is thought to interact with bacterial enzymes or disrupt cellular processes essential for bacterial survival .
Anticancer Properties
Research has highlighted the potential anticancer activity of this compound. In vitro studies have demonstrated its efficacy against several cancer cell lines.
- Case Study Findings :
- A study reported that similar quinoline derivatives exhibited cytotoxic effects on human promyelocytic leukemia (HL-60) and melanoma (B16F10) cell lines, with IC50 values ranging from 0.08 to 1.0 µM .
- The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with DNA or specific cellular pathways .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Preliminary data suggest that it may reduce inflammation in animal models.
- Experimental Evidence : In a model of carrageenan-induced paw edema, a related compound showed a significant reduction in paw volume, indicating anti-inflammatory effects comparable to known anti-inflammatory drugs .
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in pathogenic processes, disrupting their function.
- DNA Interaction : Similar quinoline derivatives have been shown to intercalate into DNA, potentially leading to cell cycle arrest and apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methylquinoline | Basic quinoline structure | Known for antimicrobial and anticancer properties |
| 4-Ethoxyphenyl derivatives | Varying substituents on phenyl ring | Exhibits diverse biological activities |
| Quinoline-4-carbohydrazide derivatives | Contains carbohydrazide moiety | Studied for antitubercular and antimalarial activities |
Research Findings and Future Directions
Ongoing research is essential for fully elucidating the biological mechanisms underlying the activity of this compound. Future studies should focus on:
- In vivo Studies : To confirm the efficacy and safety profile in animal models.
- Mechanistic Studies : To identify specific molecular targets and pathways involved in its action.
- Structure-Activity Relationship (SAR) Studies : To optimize the compound's structure for enhanced efficacy and reduced toxicity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of quinoline derivatives typically involves condensation of substituted benzaldehydes with aminopyridines, followed by cyclization. For example, analogous compounds like 6-(4-chlorophenyl) derivatives are synthesized using palladium catalysts and solvents like DMF . Adjustments for the ethoxyphenyl group may require protecting the ether functionality during synthesis to prevent side reactions. Optimize reaction temperature (e.g., 80–120°C) and catalyst loading (e.g., 5–10 mol% Pd) to enhance yield. Purification via column chromatography or recrystallization is critical to achieve >95% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- NMR : Analyze and NMR spectra for characteristic signals:
- Ethoxy group: δ ~1.3 ppm (CH) and δ ~4.0 ppm (OCH) in .
- Quinoline protons: δ 7.5–8.5 ppm (aromatic protons).
- IR : Look for carbonyl (C=O) stretches near 1650 cm (carbohydrazide) and C-O-C (ethoxy) at ~1250 cm.
- MS : Confirm molecular ion peak (M) and fragmentation patterns using high-resolution mass spectrometry. Cross-reference with PubChem data for similar quinoline derivatives .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. Store in airtight containers at 2–8°C in the dark. Monitor via HPLC for decomposition products (e.g., hydrolysis of the ethoxy group or carbohydrazide moiety). Avoid incompatible materials like strong oxidizers, which may induce hazardous reactions .
Advanced Research Questions
Q. How can hydrogen bonding and crystal packing influence the physicochemical properties of this compound?
- Methodological Answer : Use X-ray crystallography (e.g., SHELXL ) to determine intermolecular interactions. Graph set analysis (as per Etter’s formalism ) can identify recurring hydrogen-bond motifs (e.g., N–H···O between carbohydrazide groups). These interactions affect solubility, melting point, and bioavailability. For example, strong hydrogen bonds may reduce solubility in apolar solvents, necessiting co-solvents for biological assays .
Q. What strategies are effective in resolving contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxic results)?
- Methodological Answer :
- Dose-Response Analysis : Perform IC determinations across multiple cell lines to distinguish selective activity from general toxicity.
- Control Experiments : Compare with structurally similar compounds (e.g., 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid ) to isolate the role of the ethoxyphenyl group.
- Mechanistic Studies : Use fluorescence quenching or SPR to assess binding specificity to target proteins versus non-specific interactions .
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and binding affinity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., quinoline nitrogen) for derivatization.
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., cytochrome P450 enzymes). Validate predictions with experimental IC values and SAR data from analogues .
Data Contradiction and Validation
Q. How should researchers address discrepancies in crystallographic data refinement for this compound?
- Methodological Answer : Employ the SHELX suite for structure solution and refinement. Validate using R-factor convergence (<5%), and check for overfitting with the free R-factor. Cross-validate hydrogen bond distances (e.g., 2.8–3.2 Å for N–H···O) against databases like the Cambridge Structural Database .
Q. What are the implications of conflicting toxicity profiles reported for structurally related quinoline derivatives?
- Methodological Answer : Conduct comparative toxicokinetic studies using in vitro models (e.g., HepG2 cells). Assess metabolites via LC-MS to identify toxicophores (e.g., reactive oxygen species generation from the quinoline core). Adjust substituents (e.g., replacing ethoxy with methoxy) to mitigate toxicity while preserving activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
